molecular formula C17H16ClN3OS B2614450 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1396676-39-3

2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Cat. No. B2614450
CAS RN: 1396676-39-3
M. Wt: 345.85
InChI Key: JCYKHGJTGPTHIL-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide” belongs to the class of benzamides . Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. For example, the amide group in benzamides can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, benzamides generally have high melting points and are relatively stable .

Scientific Research Applications

Antihypertensive Effects and Angiotensin II Receptor Antagonism

Research on similar imidazole derivatives has shown their potential as antihypertensive agents through angiotensin II receptor antagonism. These compounds, specifically designed as nonpeptide angiotensin II receptor antagonists, have shown potent antihypertensive effects upon oral administration. The study highlights the importance of the acidic group at the 2'-position of the biphenyl, with tetrazole derivatives emerging as highly effective Carini et al., 1991.

Cardiac Electrophysiological Activity

The synthesis and evaluation of N-substituted imidazolylbenzamides have demonstrated their potential as selective class III agents for cardiac electrophysiological activity. These compounds have shown potency in in vitro assays comparable to known class III agents, indicating their viability for further development Morgan et al., 1990.

Anticancer Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. The derivatives exhibited moderate to excellent anticancer activity, with some showing higher activity than the reference drug etoposide, indicating their potential as therapeutic agents in cancer treatment Ravinaik et al., 2021.

Heterocyclic Synthesis

Research into the synthesis of thiophenylhydrazonoacetates for heterocyclic synthesis has expanded the toolkit for creating various heterocyclic derivatives. These efforts have led to the development of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene-based compounds in synthesizing a wide range of heterocycles Mohareb et al., 2004.

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) have been constructed using thiophene-functionalized dicarboxylic acids. These MOFs exhibit efficient luminescent sensory materials that are highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Furthermore, they demonstrate potential for recyclable detection of these contaminants and effective trapping of 2,4-dichlorophenol from wasted solutions, indicating their utility in environmental monitoring and purification processes Zhao et al., 2017.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzamides are used as anti-depressants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed when working with this compound .

properties

IUPAC Name

2-chloro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-21-11-14(15-7-4-10-23-15)20-16(21)8-9-19-17(22)12-5-2-3-6-13(12)18/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYKHGJTGPTHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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